molecular formula C12H15NO B1306905 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole CAS No. 79568-30-2

4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole

Cat. No.: B1306905
CAS No.: 79568-30-2
M. Wt: 189.25 g/mol
InChI Key: LBKROYGEIXIACO-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole is a heterocyclic aromatic organic compound It is part of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Scientific Research Applications

4,4-Dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives have shown potential as bioactive agents, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many biologically active oxazoles act by interacting with enzymes or receptors in cells .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for the specific compound for information on handling, storage, and disposal .

Future Directions

The future directions for research on “4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole” would depend on its potential applications. Oxazoles are a focus of research in medicinal chemistry due to their presence in many biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzoyl chloride with 2-amino-2-methylpropanol in the presence of a base such as triethylamine. The reaction mixture is then heated to induce cyclization, forming the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the oxazole ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-2-phenyl-1,3-oxazole
  • 4,4-Dimethyl-2-(4-fluorophenyl)-1,3-oxazole
  • 4,4-Dimethyl-2-(4-methoxyphenyl)-1,3-oxazole

Uniqueness

4,4-Dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of methyl groups at the 4 and 4’ positions can affect the compound’s steric and electronic characteristics, making it distinct from other oxazole derivatives.

This detailed article provides a comprehensive overview of 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-4-6-10(7-5-9)11-13-12(2,3)8-14-11/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKROYGEIXIACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395158
Record name 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79568-30-2
Record name 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-2-methyl-propanol (14.5 ml, 151 mmol) was stirred in 30 ml CH2Cl2 at 0° C. 4-Methylbenzoyl chloride (p-toluoyl chloride) (4c) (11.69 g, 75.6 mmol) was added dropwise. 4-Methylbenzoyl chloride may be prepared by conventional processes. The mixture was stirred for 4 hrs, at which time 11 ml of SOCl2 (151 mmol) was added slowly. The mixture was warmed to room temperature overnight. Water (30 ml) was added, the layers separated, and the organic layer washed with water (5×20 ml). The combined water layer was rinsed once with 15 ml CH2Cl2, and then basified with aqueous ammonia. The cloudy mixture was extracted with CH2Cl2 (3×30 ml), dried over MgSO4, filtered and the solvent evaporated to yield 10.7 g as a white crystalline solid (75% yield).
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
11.69 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five
Name
Yield
75%

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